3-Nitrophenyl 4-chlorobenzoate
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Overview
Description
3-Nitrophenyl 4-chlorobenzoate: is an organic compound with the molecular formula C13H8ClNO4. It is a derivative of benzoic acid and is characterized by the presence of a nitro group on the phenyl ring and a chlorine atom on the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrophenyl 4-chlorobenzoate typically involves the esterification of 3-nitrophenol with 4-chlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrophenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrophenol and 4-chlorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols, typically under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Reduction: 3-Aminophenyl 4-chlorobenzoate.
Hydrolysis: 3-Nitrophenol and 4-chlorobenzoic acid.
Scientific Research Applications
Chemistry: 3-Nitrophenyl 4-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly esterases and hydrolases. Its hydrolysis can be monitored spectrophotometrically, making it a useful tool in enzymology.
Medicine: While not a drug itself, this compound is used in the synthesis of medicinal compounds. Its derivatives may possess antimicrobial or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Nitrophenyl 4-chlorobenzoate primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack. The ester bond is also a site of reactivity, particularly in hydrolysis reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of substituted benzoates or the reduction to amino derivatives.
Comparison with Similar Compounds
4-Nitrophenyl 3-chlorobenzoate: Similar structure but with different positions of the nitro and chlorine groups.
3-Methyl-4-nitrophenyl 4-chlorobenzoate: Contains a methyl group instead of a hydrogen atom on the phenyl ring.
4-Nitrophenylchloroformate: Contains a chloroformate group instead of a benzoate group.
Uniqueness: 3-Nitrophenyl 4-chlorobenzoate is unique due to the specific positioning of the nitro and chlorine groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in organic synthesis and a useful probe in enzymatic studies.
Properties
CAS No. |
15026-13-8 |
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Molecular Formula |
C13H8ClNO4 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
(3-nitrophenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-10-6-4-9(5-7-10)13(16)19-12-3-1-2-11(8-12)15(17)18/h1-8H |
InChI Key |
AHUKGYSUIVJQER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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